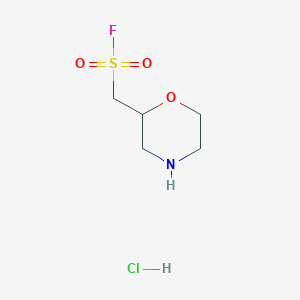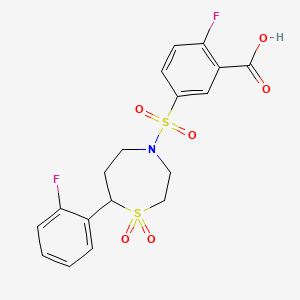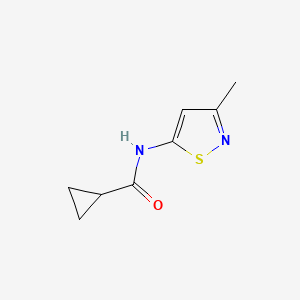![molecular formula C20H19ClFNO2 B2925843 (E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione CAS No. 900015-47-6](/img/structure/B2925843.png)
(E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione is a useful research compound. Its molecular formula is C20H19ClFNO2 and its molecular weight is 359.83. The purity is usually 95%.
BenchChem offers high-quality (E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
(E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione and its derivatives have shown promising antimicrobial properties. A study synthesized a series of compounds related to this chemical structure, which were evaluated for their antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Some of these compounds displayed significant activity, showcasing the potential of such chemicals in developing new antimicrobial agents (Ghorab et al., 2017).
Photophysical Properties and Sensing Applications
Derivatives of (E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione have been explored for their photophysical properties, leading to applications in fluorescence sensing. For instance, specific compounds have been designed to selectively chelate metal ions like Zn2+ and Cd2+ in semi-aqueous solutions, indicating their utility in metal ion sensing and environmental monitoring (Hong et al., 2012).
Organic Light-Emitting Diode (OLED) Applications
Research into the optical properties of related compounds has led to the development of materials suitable for organic light-emitting diode (OLED) applications. Specifically, derivatives have been synthesized that exhibit strong red emissions, suitable for use as dopants in OLED devices, demonstrating the potential of such chemicals in advanced electronic and photonic technologies (Luo et al., 2015).
Piezochromism and Acidochromism
Certain derivatives of (E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione exhibit unique solid-state properties such as piezochromism and acidochromism. These materials change color in response to mechanical pressure or changes in pH, suggesting applications in stress-sensing materials and pH indicators (Lei et al., 2016).
Environmental Sensing
The compound and its derivatives have been employed in developing sensors for detecting hazardous materials in the environment. A particular study highlighted a sensor capable of detecting Hg2+ and Cr3+ ions in neutral water, demonstrating the compound's utility in environmental monitoring and safety applications (Das et al., 2012).
Propiedades
IUPAC Name |
(E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFNO2/c1-23(2)12-11-19(24)16(20(25)14-7-4-3-5-8-14)13-15-17(21)9-6-10-18(15)22/h3-12,16H,13H2,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIJEZTVDIBSKM-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzamide](/img/structure/B2925761.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2925763.png)
![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide](/img/structure/B2925769.png)
![Ethyl 2-[[(Z)-3-(3-bromophenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2925770.png)

![2-Ethyl-5-(morpholino(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2925773.png)
![2-[1-Cyanopropan-2-yl-[[3-(methoxymethyl)phenyl]methyl]amino]ethanesulfonyl fluoride](/img/structure/B2925774.png)


![N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/no-structure.png)
![3-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2925780.png)
![5-Chloro-9-phenyl-7-hydrophthalazino[2,1-a]thiopheno[2,3-d]pyrimidin-8-one](/img/structure/B2925781.png)
